

A Comprehensive Technical Guide to Sodium 2-methylbenzenesulfinate for Advanced Research

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Compound of Interest

Compound Name: *o*-Toluenesulfinic acid, sodium salt

CAS No.: 15898-37-0

Cat. No.: B1144385

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This technical guide offers an in-depth analysis of the molecular weight and structure of Sodium 2-methylbenzenesulfinate (CAS No. 15898-37-0). It is designed to provide researchers, medicinal chemists, and professionals in drug development with the precise data and foundational knowledge required for the effective application of this compound in complex synthetic and analytical workflows.

Introduction: The Significance of Sodium 2-methylbenzenesulfinate

Sodium 2-methylbenzenesulfinate, also known as sodium *o*-toluenesulfinate, is an organosulfur compound belonging to the sulfinate salt family. These compounds are highly valued in organic chemistry for their role as versatile synthetic intermediates. The sulfinate moiety is a potent nucleophile and can act as a precursor for the introduction of sulfonyl groups into organic molecules, a common feature in many pharmacologically active compounds. The "2-methyl" (or *ortho*-methyl) substitution on the benzene ring introduces specific steric and electronic effects that differentiate its reactivity from its *meta*- and *para*-isomers, allowing for fine-tuned control in advanced synthetic design. An accurate understanding of its molecular weight and structure is

a critical prerequisite for stoichiometric control, reaction mechanism elucidation, and predictive modeling in drug discovery and materials science.

PART 1: Molecular Weight and Composition

A precise molecular weight is fundamental for all quantitative applications, from reaction stoichiometry to the preparation of standard solutions for analytical testing.

Chemical Formula and Molecular Weight

Based on its constituent elements, the chemical formula for sodium 2-methylbenzenesulfinate is $C_7H_7NaO_2S$.^{[1][2][3]} This formula dictates its exact molecular weight.

- Average Molecular Weight: 178.18 g/mol ^{[1][2][3]}
- Monoisotopic Mass: 178.00134 g/mol

The average molecular weight is calculated using the weighted average of the natural isotopic abundance of each element and is the standard for laboratory-scale chemical preparations.

Elemental Composition Analysis

The contribution of each element to the total molecular weight is detailed below. This data is essential for techniques such as combustion analysis to confirm sample purity.

Element	Symbol	Atomic Weight (g/mol)	Number of Atoms	Total Mass Contribution (g/mol)	Percentage Composition (%)
Carbon	C	12.011	7	84.077	47.19
Hydrogen	H	1.008	7	7.056	3.96
Sodium	Na	22.990	1	22.990	12.90
Oxygen	O	15.999	2	31.998	17.96
Sulfur	S	32.065	1	32.065	17.99
Total		178.186		100.00	

PART 2: Molecular Structure and Conformation

The spatial arrangement of atoms and the nature of the chemical bonds define the reactivity and physical properties of sodium 2-methylbenzenesulfinate.

Key Structural Features

The structure is composed of a sodium cation (Na^+) ionically bonded to the 2-methylbenzenesulfinate anion. Key features of the anion include:

- **Aromatic Ring:** A planar benzene ring substituted at two adjacent positions.
- **Sulfinate Group ($-\text{SO}_2^-$):** Attached to carbon-1 of the ring, this is the primary functional group. The negative charge is delocalized across the two oxygen atoms and the sulfur atom, making it an ambident nucleophile.
- **Methyl Group ($-\text{CH}_3$):** Located at carbon-2 (ortho-position), this group exerts a steric influence on the adjacent sulfinate group, which can modulate its reactivity compared to its isomers.

The Simplified Molecular-Input Line-Entry System (SMILES) representation for this structure is [Na+].CC1=CC=CC=C1S([O-])=O.[1][2]

Visualization of Molecular Structure

A 2D representation of the ionic compound provides clarity on the connectivity of atoms.

Caption: 2D structure of Sodium 2-methylbenzenesulfinate.

PART 3: Experimental Characterization Protocols

The following protocols describe robust, self-validating methodologies for the empirical confirmation of the molecular weight and structure of sodium 2-methylbenzenesulfinate.

Protocol 1: Molecular Weight Verification by Mass Spectrometry

Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is the gold standard for determining the mass of ionic and polar compounds. By operating in negative ion mode, we can isolate and accurately measure the mass of the 2-methylbenzenesulfinate anion, thereby confirming the molecular weight of the parent salt.

Methodology (ESI-MS):

- Sample Preparation:
 - Prepare a stock solution of sodium 2-methylbenzenesulfinate at 1 mg/mL in a 50:50 mixture of acetonitrile and deionized water.
 - Perform a serial dilution to a final concentration of 1-5 µg/mL for direct infusion.
- Instrument Configuration:
 - Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated for the target mass range.
 - Set the ESI source to negative ion mode.
 - Optimize source parameters: capillary voltage (~3.0-4.0 kV), cone voltage (20-40 V), desolvation gas (N₂) flow, and temperature to achieve a stable ion current.
- Data Acquisition:
 - Infuse the sample at a flow rate of 5-10 µL/min.
 - Acquire spectra in the m/z range of 50-400. The target ion is the [M-Na]⁻ anion.
- Data Analysis and Trustworthiness:
 - The expected theoretical m/z for the C₇H₇O₂S⁻ anion is 155.0172.
 - A successfully validated result will show a prominent peak at this m/z value with a mass accuracy of < 5 ppm, confirming the elemental composition. The molecular weight of the sodium salt is confirmed by adding the mass of the sodium ion back to this value.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) provides unambiguous information on the chemical environment and connectivity of atoms. ^1H NMR confirms the number and arrangement of protons, while ^{13}C NMR verifies the carbon skeleton, providing definitive structural proof.

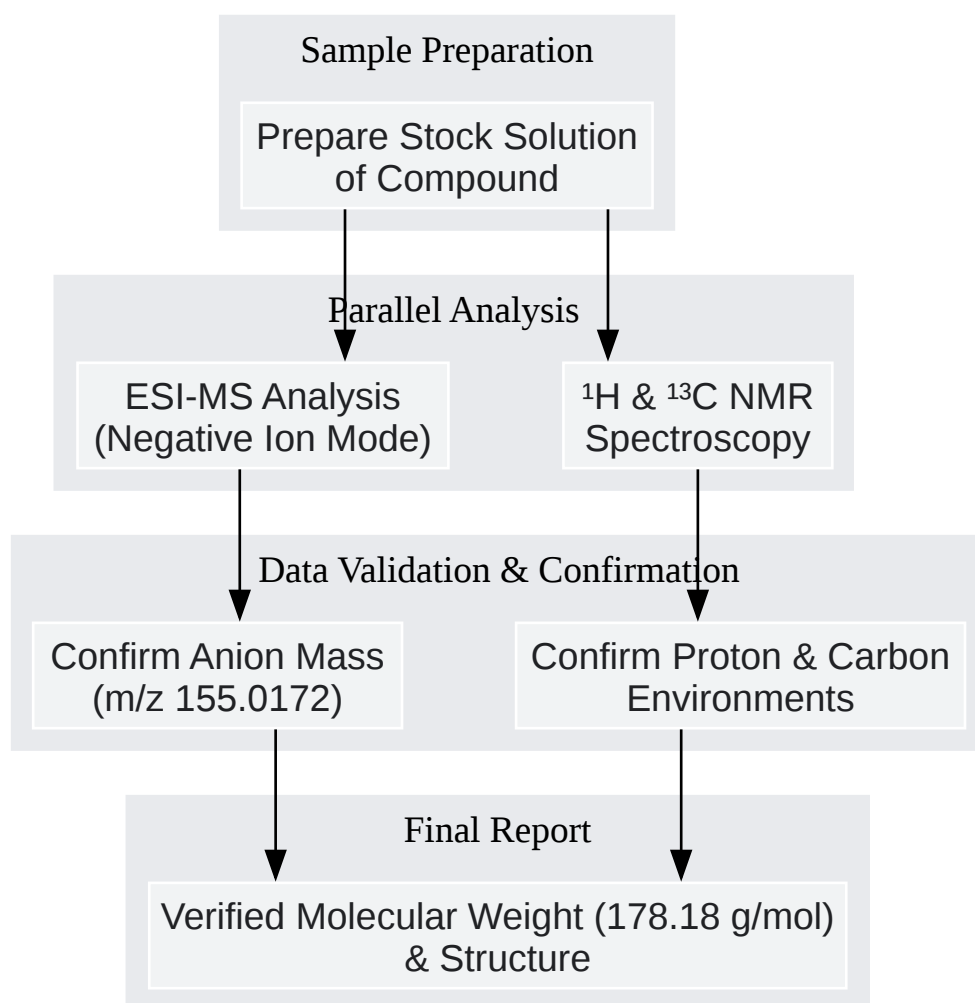
Methodology (^1H and ^{13}C NMR):

- Sample Preparation:
 - Dissolve 10-15 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in a 5 mm NMR tube.
- ^1H NMR Acquisition (400 MHz or higher):
 - Acquire a standard 1D proton spectrum.
 - Expected Signals:
 - Aromatic Region (4H): A series of multiplets between δ 7.0-8.0 ppm. The ortho substitution will create a distinct and complex splitting pattern for the four adjacent aromatic protons.
 - Methyl Region (3H): A sharp singlet around δ 2.3-2.6 ppm, corresponding to the protons of the methyl group.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Expected Signals:
 - Aromatic Region (6C): Six distinct signals in the δ 125-145 ppm range. The carbons attached to the sulfinato and methyl groups (C1 and C2) will have characteristic chemical shifts influenced by their substituents.
 - Methyl Region (1C): A single peak in the aliphatic region, typically around δ 20-25 ppm.

- **Trustworthiness:** The combination of the correct number of signals, their chemical shifts, and the integration values in the ^1H spectrum provides a self-validating system for structural confirmation.

Integrated Characterization Workflow

The logical flow of analysis ensures a comprehensive and validated characterization of the compound.



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Caption: Logical workflow for compound characterization.

References

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